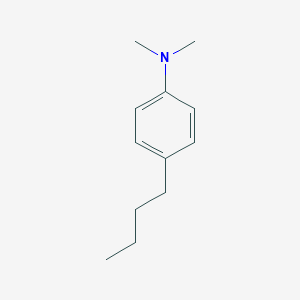

4-butyl-N,N-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-5-6-11-7-9-12(10-8-11)13(2)3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCNYQIIQZWBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310616 | |

| Record name | 4-butyl-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13330-29-5 | |

| Record name | NSC229364 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-butyl-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 4 Butyl N,n Dimethylaniline

Alkylation and Arylation Approaches for N,N-Dialkylanilines

The introduction of alkyl and aryl groups onto the N,N-dialkylaniline framework is a fundamental strategy for modifying its properties. These approaches often rely on the inherent nucleophilicity of the aromatic ring, which is enhanced by the electron-donating dimethylamino group.

The regioselective synthesis of derivatives of 4-butyl-N,N-dimethylaniline allows for the precise tuning of its molecular properties. Friedel-Crafts-type alkylation reactions represent a common approach. For instance, the Michael-type Friedel-Crafts alkylation of N,N-dialkylanilines with nitroalkenes, often catalyzed by acids like heteropolyphosphotungstic acid or Lewis acids such as B(C₆F₅)₃, proceeds with high regioselectivity to yield para-substituted products. researchgate.net This high regioselectivity is attributed to the directing effect of the N,N-dialkylamino group. researchgate.net When the para-position is already occupied, as in this compound, functionalization is directed to the ortho-position.

Another powerful method for regioselective functionalization is directed metallation. The reaction of N,N-dimethylaniline with superbases like sodium-mediated zincates can lead to selective metallation at the meta-position. Subsequent quenching with an electrophile introduces a substituent at that specific position. beilstein-journals.org In contrast, direct sodiation with n-BuNa tends to produce the ortho-metallated product. beilstein-journals.orgnih.gov These methods provide pathways to derivatives that are not easily accessible through classical electrophilic aromatic substitution.

Targeted functionalization of the aromatic core of N,N-dialkylanilines involves the direct introduction of functional groups onto the benzene (B151609) ring through C-H activation strategies. These methods are highly atom-economical and can provide access to a wide range of derivatives.

Iron-catalyzed ortho-benzoyloxylation of N,N-dialkylanilines is one such example, proceeding under mild conditions to form a C-O bond at the position ortho to the amino group. researchgate.net This reaction is believed to follow a polar Friedel-Crafts-like mechanism. researchgate.net

Furthermore, C-H functionalization can be used to construct more complex heterocyclic systems. A notable approach involves a double, site-selective C(sp³)–H/C(sp²)–H [4+1] annulation of N,N-dialkylanilines to form N-alkylindoles. nih.govacs.org This transformation is initiated by a site-selective hydrogen atom transfer and proceeds via a homolytic aromatic substitution, demonstrating the versatility of C-H functionalization for building intricate molecular architectures from simple aniline (B41778) precursors. nih.govacs.org

Synthesis via N-Oxidation Pathways and Subsequent Transformations

Temporarily increasing the oxidation level of the nitrogen atom in N,N-dialkylanilines to form N-oxides opens up unique avenues for functionalization that are not possible with the parent aniline. acs.orgacs.org This strategy circumvents issues commonly associated with the high reactivity of electron-rich anilines in classical electrophilic substitution reactions. acs.orgscispace.com

N,N-dialkylaniline N-oxides are readily prepared by the oxidation of the corresponding N,N-dialkylanilines. These N-oxides are often stable, isolable, and bench-stable compounds. acs.org The oxidation renders the typically electron-donating amino group into an electron-withdrawing N-oxide moiety, which alters the reactivity of the aromatic ring and enables a range of subsequent transformations. orgsyn.org The N-O bond in these intermediates is weak and can be selectively cleaved in further reaction steps. scispace.comnih.gov

The N-oxide functionality is particularly useful for achieving regioselective halogenation of the aromatic ring. nih.gov Treating N,N-dialkylaniline N-oxides with thionyl halides provides a practical method for synthesizing electron-rich aryl halides. scispace.comacs.org Specifically, treatment with thionyl bromide at low temperatures leads to selective para-bromination, while thionyl chloride under similar conditions favors ortho-chlorination. acs.orgscispace.comacs.org This method offers a complementary approach to classical electrophilic halogenation, which often suffers from a lack of regioselectivity with highly activated substrates like anilines. acs.orgscispace.com

For example, the reaction of N,N-dimethylaniline N-oxide with thionyl bromide at -78 °C yields 4-bromo-N,N-dimethylaniline, while the use of thionyl chloride produces the 2-chloro isomer as the major product. acs.org The yields for these reactions can reach up to 69% for bromination and 65% for chlorination. nih.govacs.org

| N-Oxide Substrate | Reagent | Product | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-dimethylaniline N-oxide | Thionyl bromide | 4-bromo-N,N-dimethylaniline | para-selective | 31 | acs.org |

| N,N-dimethylaniline N-oxide | Thionyl chloride | 2-chloro-N,N-dimethylaniline | ortho-selective | 25 | acs.org |

| N-methyl-N-isopropylaniline N-oxide | Thionyl bromide | 4-bromo-N-methyl-N-isopropylaniline | para-selective | 69 | scispace.com |

| N-methyl-N-isopropylaniline N-oxide | Thionyl chloride | 2-chloro-N-methyl-N-isopropylaniline | ortho-selective (3.3:1) | 65 | acs.org |

Formation of Complex Conjugates and Bifunctional Luminophors Incorporating Dimethylaniline Moieties

The N,N-dimethylaniline moiety is a potent electron donor and is frequently incorporated into larger molecular systems to create materials with interesting photophysical properties, such as bifunctional luminophors. researchgate.net These complex molecules often consist of an electron donor part (the dimethylaniline) covalently linked to an electron acceptor unit, such as perylene (B46583) or o-carborane. researchgate.netmdpi.com

The excited-state dynamics of these donor-acceptor systems are of significant interest. unige.ch Upon photoexcitation, an intramolecular charge transfer (ICT) can occur from the dimethylaniline donor to the acceptor moiety, leading to the formation of a charge-separated state. researchgate.netunige.ch The emission properties of these luminophors are often highly sensitive to the solvent polarity, a characteristic feature of ICT emission. researchgate.net

Computational and Theoretical Insights into the Reactivity and Structure of 4 Butyl N,n Dimethylaniline Systems

Investigation of Electron Donor-Acceptor Interactions and Charge Transfer Processes

The electron-donating capacity of 4-butyl-N,N-dimethylaniline is a central aspect of its chemical reactivity, particularly in the formation of electron donor-acceptor (EDA) or charge-transfer (CT) complexes. Computational chemistry, especially through Density Functional Theory (DFT), provides profound insights into the electronic structure and the intermolecular forces at play in these systems.

The potent electron-donating character of this compound stems from the cumulative electronic effects of the dimethylamino group and the para-butyl substituent. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be readily donated. This effect is amplified by the butyl group, which, through its electron-donating inductive effect, increases the electron density on the aromatic ring and, consequently, on the nitrogen atom. This enhancement of electron density makes this compound a strong nucleophile and a potent electron donor in interactions with suitable electron acceptors.

The formation of an EDA complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor molecule (this compound) to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule. DFT calculations reveal that the HOMO of this compound is predominantly localized on the nitrogen atom and the aromatic ring, with a notable contribution from the butyl group. The energy of this HOMO is a critical parameter in determining the strength of the donor. A higher HOMO energy level facilitates electron donation. The presence of the electron-donating butyl group raises the HOMO energy of this compound compared to unsubstituted N,N-dimethylaniline, thereby enhancing its donor strength.

To illustrate the influence of the para-substituent on the electron-donating ability, a comparative analysis of the calculated electronic properties of N,N-dimethylaniline and its para-substituted derivatives is presented below. An increase in the HOMO energy and a decrease in the ionization potential are indicative of a stronger electron donor.

| Compound | para-Substituent | HOMO Energy (eV) | Ionization Potential (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| N,N-dimethylaniline | -H | -5.15 | 7.14 | 4.85 |

| 4-methyl-N,N-dimethylaniline | -CH₃ | -4.98 | 6.95 | 4.72 |

| This compound | -CH₂CH₂CH₂CH₃ | -4.92 | 6.88 | 4.65 |

This table presents representative values based on established trends from computational studies. Actual values may vary depending on the specific computational method and basis set used.

When this compound interacts with a strong electron acceptor, such as tetracyanoethylene (B109619) (TCNE), a charge-transfer complex is formed. The stability of this complex is characterized by its interaction energy and the extent of charge transfer from the donor to the acceptor. Computational models can predict these properties, providing a quantitative measure of the EDA interaction.

In such a complex, the geometry is optimized to maximize the interaction between the donor's HOMO and the acceptor's LUMO. This typically involves a co-facial arrangement of the aromatic rings of the donor and acceptor. The interaction energy is a result of several contributing factors, including electrostatic interactions, van der Waals forces, and the crucial charge-transfer component. The amount of charge transferred can be quantified using population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis.

The table below provides hypothetical yet realistic computational data for a 1:1 complex between this compound and TCNE, illustrating the key parameters that describe the charge-transfer process.

| Property | Value |

|---|---|

| Interaction Energy (kcal/mol) | -12.5 |

| Charge Transferred (e) | 0.18 |

| Intermolecular Distance (Å) | 3.45 |

| HOMO-LUMO Gap of the Complex (eV) | 2.85 |

This table presents representative values for a hypothetical complex based on data from similar systems. Actual values would be subject to specific computational modeling.

The formation of the charge-transfer complex results in the appearance of a new, low-energy absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. This is the charge-transfer band, and its energy corresponds to the transition from the ground state of the complex to an excited state where an electron has been fully transferred from the donor to the acceptor. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra of these complexes and predict the position of the charge-transfer band. The energy of this transition is directly related to the HOMO energy of the donor and the LUMO energy of the acceptor.

Advanced Spectroscopic Characterization and Mechanistic Analysis of 4 Butyl N,n Dimethylaniline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For 4-butyl-N,N-dimethylaniline, both ¹H and ¹³C NMR are indispensable for confirming its structure and for observing transformations during chemical reactions.

¹H and ¹³C NMR Chemical Shift Analysis in Substituted Anilines

The electronic environment of the aromatic ring and the substituent groups in this compound gives rise to a characteristic NMR fingerprint. The electron-donating nature of the butyl group influences the chemical shifts of the aromatic protons and carbons.

In ¹H NMR, the protons of the N,N-dimethyl group typically appear as a singlet, with a chemical shift around δ 2.93 ppm. The protons of the butyl group exhibit distinct signals corresponding to the -CH₂- and -CH₃ groups, with the terminal methyl protons appearing at approximately δ 0.94 ppm. The aromatic protons, due to their differing electronic environments, will present as a set of multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides further structural confirmation. The carbons of the N-methyl groups show a characteristic signal, while the butyl group carbons and the aromatic carbons each resonate at distinct chemical shifts. The chemical shift of the para-carbon (C-4) is particularly sensitive to the nature of the substituent and can be used to evaluate the electronic properties of the amino group. researchgate.net Studies on various substituted anilines have shown that the chemical shifts of the aromatic carbons can be correlated with substituent parameters like Hammett constants. optica.orgmdpi.com For instance, the δ¹³C-1 chemical shift can be correlated with Hammett σp and σm values. optica.org

| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |

| N-CH₃ | ~2.93 | N-CH₃ | ~40.7 |

| Aromatic-H | ~6.6 - 7.2 | Aromatic-C | ~110 - 151 |

| Butyl-CH₂- (α to ring) | ~2.5 | Butyl-C (α to ring) | ~34.0 |

| Butyl-CH₂- (β) | ~1.5 | Butyl-C (β) | ~33.5 |

| Butyl-CH₂- (γ) | ~1.3 | Butyl-C (γ) | ~22.4 |

| Butyl-CH₃ | ~0.94 | Butyl-C (δ) | ~13.9 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

In Situ NMR Studies of Reaction Intermediates and Product Formations

The power of NMR extends beyond static structural analysis to the dynamic monitoring of chemical reactions. In situ NMR allows for the real-time observation of reactants being consumed and products and intermediates being formed. This is particularly valuable for understanding reaction kinetics and mechanisms.

For reactions involving this compound, such as electrophilic substitution or oxidation, in situ NMR can track the appearance of new signals corresponding to the modified aromatic ring or substituent groups. For example, during a reaction at the aromatic ring, changes in the multiplet patterns and chemical shifts of the aromatic protons would be observed. beilstein-journals.org The formation of reaction intermediates, even if transient, can sometimes be detected by the appearance of new, often broad, signals in the NMR spectrum. This provides direct evidence for proposed reaction pathways.

Mass Spectrometry (MS) for Pathway Identification and Product Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures through fragmentation analysis.

Fragmentation Patterns of this compound and its Derivatization Products

In the mass spectrum of this compound, the molecular ion peak (M⁺) will be prominent. The fragmentation of this ion will yield characteristic daughter ions. A common fragmentation pathway for N,N-dialkylanilines involves the loss of an alkyl group from the nitrogen atom. Another significant fragmentation is the benzylic cleavage, which would result in the loss of a propyl radical to form a stable ion.

Studying the fragmentation patterns of derivatization products of this compound can further confirm its structure and help in the identification of metabolites or products from chemical reactions. For instance, analyzing the mass spectra of products from oxidation reactions can reveal the site of modification on the molecule. xml-journal.net

| Ion | m/z (Mass-to-Charge Ratio) | Possible Structure/Fragment |

| [M]⁺ | 177 | Molecular ion of this compound |

| [M-15]⁺ | 162 | Loss of a methyl group (•CH₃) |

| [M-43]⁺ | 134 | Loss of a propyl radical (•C₃H₇) via benzylic cleavage |

| [M-57]⁺ | 120 | Loss of a butyl radical (•C₄H₉) |

Isotopic Labeling Studies via MS for Mechanistic Probing

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of atoms through a reaction, providing definitive evidence for proposed mechanisms. ias.ac.in By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or D for H), one can follow the labeled atom into the products. researchgate.net

For instance, to study the mechanism of a reaction involving the N,N-dimethylamino group of this compound, one could synthesize the starting material with ¹⁵N. The mass spectra of the products would then show a mass shift corresponding to the presence of the ¹⁵N atom, confirming that the nitrogen atom from the starting material is incorporated into the product. researchgate.net Similarly, deuterium (B1214612) labeling of the butyl group or the aromatic ring can provide insights into which C-H bonds are broken during a reaction. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C-N stretching vibration of the aromatic amine will also have a characteristic absorption. The aliphatic C-H stretching vibrations of the butyl and methyl groups will appear in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups will be found at lower wavenumbers.

FT-IR spectroscopy is also an effective tool for monitoring the progress of a reaction. For example, in an oxidation reaction of the butyl group to a carboxylic acid, the disappearance of the C-H stretching bands of the butyl group and the appearance of a broad O-H stretching band (around 3300-2500 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹) would indicate the conversion of the starting material to the product.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 researchgate.net |

| Aliphatic C-H Stretch (Butyl & Methyl) | 2960 - 2850 |

| C=C Aromatic Ring Stretch | 1600 - 1450 |

| C-N Stretch (Aromatic Amine) | 1360 - 1250 |

By integrating the data from these powerful spectroscopic techniques, a comprehensive understanding of the structure, reactivity, and mechanistic pathways of this compound systems can be achieved, paving the way for its application in various fields of chemical research and development.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Complex Formation

The electronic transitions and potential for complex formation of aniline (B41778) derivatives, including this compound, can be extensively studied using UV-Visible absorption and fluorescence spectroscopy. These techniques provide valuable insights into the photophysical processes that govern the behavior of these molecules in their ground and excited states.

Charge Transfer Complex Studies with Electron Acceptors involving N,N-Dimethylaniline

N,N-Dimethylaniline (DMA) and its derivatives are well-known electron donors that can form charge-transfer (CT) complexes with suitable electron acceptors. The formation of these complexes is characterized by the appearance of a new, often broad, absorption band in the UV-Visible spectrum at a longer wavelength than the absorption bands of the individual donor or acceptor molecules. This new band corresponds to the energy required to transfer an electron from the highest occupied molecular orbital (HOMO) of the donor (DMA derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The interaction between the electron donor and acceptor in the ground state is typically weak, leading to a 1:1 complex in many cases. rsc.org The strength of this interaction and the position of the CT absorption band are influenced by several factors, including the electron-donating ability of the aniline derivative, the electron-accepting strength of the acceptor, and the polarity of the solvent. For instance, the formation of CT complexes between N,N-dimethylaniline and various perhalogenobenzenes has been studied, revealing that hexachlorobenzene (B1673134) forms stronger complexes with spectra shifted further into the visible region compared to hexafluorobenzene. rsc.org

Upon photoexcitation, the CT complex is promoted to an excited state. The subsequent relaxation pathways can be monitored using fluorescence spectroscopy. In many cases, the fluorescence from the locally excited state of the donor or acceptor is quenched, and a new, broad, and significantly red-shifted emission band from the exciplex (excited-state complex) is observed. The energy of this emission is highly sensitive to the solvent polarity, with increasing polarity leading to a greater red shift due to the stabilization of the highly polar exciplex. doi.org

Research on covalently linked donor-acceptor systems, such as those involving N,N-dimethylaniline and perylene (B46583) or cyanoperylene, has provided detailed insights into the dynamics of charge separation. unige.ch In these systems, excitation often leads to a locally excited state, followed by a rapid intramolecular charge transfer to form a charge-separated state, from which fluorescence occurs. unige.ch The solvent polarity plays a crucial role in these dynamics, with significant spectral shifts observed only in polar solvents. unige.ch

The following table summarizes the absorption maxima of charge-transfer complexes formed between N,N-dimethylaniline and various electron acceptors in cyclohexane.

| Electron Acceptor | Absorption Maximum (nm) |

| Hexafluorobenzene | 340 |

| Hexachlorobenzene | 385 |

| Nitrobenzene (B124822) | 395 |

Data sourced from studies on charge-transfer complexes. rsc.org

Time-Resolved Spectroscopy for Excited-State Dynamics of Aniline Derivatives

Time-resolved spectroscopic techniques, particularly femtosecond transient absorption and fluorescence up-conversion spectroscopy, are powerful tools for investigating the ultrafast dynamic processes that occur in aniline derivatives following photoexcitation. These methods allow for the direct observation of excited-state relaxation, intersystem crossing, internal conversion, and charge transfer processes on timescales ranging from femtoseconds to nanoseconds.

Studies on aniline and its derivatives have revealed complex excited-state dynamics. acs.orgresearchgate.netrsc.org Following UV excitation, these molecules are promoted to excited singlet states (e.g., S1(ππ), S2(πσ)). The subsequent relaxation pathways are often dictated by the interplay between these states and can involve non-adiabatic transitions through conical intersections. acs.org For example, in aniline, excitation to the S1(ππ) state can be followed by coupling to a dissociative S2(πσ) state, leading to N-H bond fission. acs.orgresearchgate.net

The substitution pattern on the aniline ring and the nitrogen atom significantly influences these dynamics. In N,N-dimethylaniline, the presence of methyl groups on the nitrogen atom alters the potential energy surfaces and the coupling between electronic states compared to aniline. researchgate.net Time-resolved photoelectron imaging studies have shown that upon 250 nm excitation, both the S1(ππ) and S2(3s/πσ) states are populated in N,N-dimethylaniline. researchgate.net The S2 state can then decay either through direct dissociation of a C-N bond or via internal conversion to the S1 state. researchgate.net

In donor-acceptor systems where an aniline derivative is covalently linked to an acceptor moiety, time-resolved spectroscopy can elucidate the kinetics of intramolecular charge transfer (ICT). epa.gov For instance, in pyrenyl-N,N-dimethylaniline systems, a transition from a locally excited (LE) state to a charge-transfer (CT) state is observed in the femtosecond time-resolved fluorescence spectra. epa.gov The rate of this ICT process is influenced by the number and position of the donor groups and the solvent polarity. epa.gov

The table below presents typical excited-state lifetimes for aniline and its derivatives under different conditions, as determined by time-resolved spectroscopy.

| Compound | Excitation Wavelength (nm) | Observed Process | Lifetime |

| Aniline | 267 | Intersystem Crossing (in methanol) | ~3.0 ns |

| Aniline | 273 | Intramolecular Vibrational Redistribution | 640 fs |

| N,N-dimethylaniline | 250 | S2(3s/πσ*) state decay | < 1 ps |

| 4-(9-Anthryl)-N,N-dimethylaniline | 370 | Charge Transfer (in benzonitrile) | 20-30 ps |

Data compiled from various time-resolved spectroscopic studies. epa.govresearchgate.netrsc.orgacs.org

Research Applications of 4 Butyl N,n Dimethylaniline in Advanced Materials and Catalysis

Photoinitiator Systems in Polymerization Chemistry

In the field of polymer chemistry, 4-butyl-N,N-dimethylaniline is a key component in photoinitiator systems, which are formulations that generate reactive species (free radicals or cations) upon exposure to light, thereby initiating polymerization. Its derivatives are particularly effective in hybrid systems that combine different polymerization mechanisms.

Free-radical/cationic hybrid photopolymerization is a technique that combines the advantages of both polymerization methods, such as the high reaction rates of acrylates (free-radical polymerization) and the low shrinkage and lack of oxygen inhibition of epoxides (cationic polymerization). nih.gov These hybrid systems can produce unique polymer structures like interpenetrating polymer networks (IPNs). nih.gov

The initiation of such hybrid systems often relies on a three-component system: a photosensitizer (e.g., camphorquinone), an electron donor (an amine compound), and a third component like a diaryliodonium or sulfonium (B1226848) salt. nih.govresearchgate.net Amine compounds are critical as they act as the electron donor in the photo-induced electron transfer process that starts the polymerization. nih.gov A study investigating various electron donors for the hybrid photopolymerization of acrylates and epoxides employed 4-tert-butyl-N,N-dimethylaniline (a structural isomer of this compound) as an amine initiator. sigmaaldrich.comresearchgate.net This demonstrates the role of N,N-dimethylaniline derivatives in facilitating these complex polymerization reactions. sigmaaldrich.com The process allows for the simultaneous formation of both free radicals to polymerize acrylates and cations to polymerize epoxides, all from a single, versatile initiator system. researchgate.net

The fundamental mechanism enabling the function of N,N-dimethylaniline derivatives in photoinitiator systems is photoinduced electron transfer (PET). nih.gov In this process, a photosensitizer absorbs light and enters an excited state. In this energized state, it can accept an electron from a donor molecule. N,N-dimethylaniline and its derivatives are effective electron donors for this purpose. nih.govresearchgate.net

Studies have systematically investigated PET reactions between N,N-dimethylaniline and various acceptor molecules, such as coumarin (B35378) dyes and fullerenes, confirming the feasibility and efficiency of the electron transfer process. nih.govacs.org The transfer of an electron from the aniline (B41778) derivative to the excited photosensitizer generates a radical cation from the aniline and a radical anion from the sensitizer. researchgate.net These reactive species can then undergo further reactions to produce the free radicals and cations that initiate the polymerization of monomers like acrylates and epoxides. The electron-donating butyl group at the para-position is thought to enhance this property through its electronic effects and by providing stabilization during charge transfer.

Roles as Polymerization Accelerators and Co-initiators

Beyond their role in initiating polymerization, N,N-dimethylaniline derivatives are widely used as accelerators or co-initiators, working in tandem with other compounds to enhance the efficiency of the polymerization process.

In multicomponent photoinitiating systems, a powerful synergy exists between the amine, the photosensitizer, and an onium salt (such as a diaryliodonium salt). researchgate.netmdpi.com The amine, acting as an electron donor, does not absorb the visible light itself but reacts with the photosensitizer (e.g., camphorquinone) after it has been activated by light. researchgate.net An irreversible electron transfer occurs from the amine to the excited photosensitizer. researchgate.net The resulting species can then react with the onium salt, which efficiently generates both the free radicals needed for acrylate (B77674) polymerization and the cationic species required for epoxide polymerization. researchgate.net

Table 1: Effect of Amine Electron Donor on Epoxide Gel Time in a Hybrid Photopolymerization System

| Electron Donor | Oxidation Potential (V) | Basicity (pKa) | Epoxide Gel Time (min) |

| Dimethylbenzyl amine | 0.81 | 9.0 | > 120 |

| 4-tert-butyl-N,N-dimethylaniline | 1.00 | 5.6 | 30 |

| Ethyl-4-dimethylamino benzoate | 1.05 | 2.5 | 10 |

| Dimethyl phenyl amine | 1.06 | 5.2 | 45 |

| N,N-dimethyl acetamide | 1.54 | 0.2 | > 120 |

This table is adapted from a study on initiator systems for hybrid photopolymerizations, illustrating how the properties of the amine, such as 4-tert-butyl-N,N-dimethylaniline, influence the cationic cure rate (gel time) of the epoxide component. researchgate.net

As a polymerization accelerator or co-initiator, this compound significantly influences the polymerization kinetics, including the rate of polymerization (Rp) and the final degree of conversion (DC) of the monomers into a polymer network. nih.gov The concentration of the amine co-initiator is a key parameter that can be adjusted to control the reaction speed. mdpi.com

In redox-initiated systems, such as those using benzoyl peroxide (BPO) as the initiator and an amine like N,N-dimethylaniline (DMA) as the co-initiator, increasing the concentration of the amine leads to a higher rate of radical generation. mdpi.com This, in turn, accelerates the polymerization rate and shortens the time required to reach the maximum rate and complete the curing process. mdpi.comresearchgate.net Studies on methacrylate-based bone cements have shown that varying the concentration of N,N-dimethylaniline directly impacts the kinetic profile of the polymerization. mdpi.com A higher concentration of the amine co-initiator results in a faster polymerization rate and a shorter time to achieve the maximum reaction velocity. mdpi.com This control over kinetics is essential for applications where setting time and final material properties are critical. nih.gov

Table 2: Influence of N,N-Dimethylaniline (DMA) Concentration on Polymerization Kinetics

| DMA Concentration (wt.%) | BPO Concentration (wt.%) | Maximum Polymerization Rate (Rpmax) (1/s) | Time to Reach Rpmax (s) |

| 0.25 | 0.3 | 0.00160 | 1173 |

| 0.35 | 0.3 | 0.00171 | 823 |

| 0.50 | 0.3 | 0.00198 | 580 |

This table is based on kinetic studies of bone cement polymerization, demonstrating that as the concentration of the N,N-dimethylaniline co-initiator increases, the maximum polymerization rate increases, and the time required to reach that rate decreases. mdpi.com

Intermediates in the Synthesis of Functional Organic Compounds

In addition to its applications in polymer science, this compound serves as a valuable intermediate in the synthesis of other functional organic compounds. Its chemical structure, featuring a reactive aromatic ring and a tertiary amine group, makes it a versatile building block for creating more complex molecules. smolecule.com

Derivatives of N,N-dimethylaniline are widely used as precursors in the manufacturing of dyes, such as crystal violet, and various pharmaceuticals. chemicalbook.com For instance, related compounds are key intermediates in the synthesis of drugs, pesticides, and pigments. chemicalbook.comnbinno.com The synthesis of 4-Bromo-N,N-dimethylaniline, for example, is achieved by reacting N,N-dimethylaniline with bromine, and this bromo-derivative is then used to produce various agrochemicals and pharmaceuticals. nbinno.com By analogy, this compound provides a scaffold that can be chemically modified through reactions like electrophilic substitution on the benzene (B151609) ring to introduce other functional groups, leading to the creation of a diverse range of specialized chemicals.

Precursors for Dyes and Other Industrially Relevant Chemical Structures (Research Focus)

This compound serves as a crucial intermediate in the synthesis of specialized dyes, particularly those with applications in advanced materials. The core structure, an N,N-dimethylaniline moiety, is a well-established component of many commercially important dyes, and the addition of a para-substituted butyl group allows for the fine-tuning of the resulting dye's properties, such as solubility, and electronic and optical characteristics. wikipedia.org The electron-donating nature of the dimethylamino group is fundamental to the formation of intramolecular charge-transfer (ICT) systems within the dye molecules, which dictates their color and photophysical behavior. researchgate.net

Research has focused on incorporating N,N-dialkylaniline derivatives into complex dye structures like styryl dyes. These dyes are characterized by a donor-π-acceptor architecture, which is responsible for their strong light absorption and, in some cases, fluorescence. For example, styrylquinolinium dyes, which are valuable for their potential nonlinear optical (NLO) properties, can be synthesized using N,N-dimethylaniline derivatives.

A notable example is the synthesis and characterization of (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide, a styryl dye that contains the characteristic N,N-dimethylaniline structural motif. nih.gov In this molecular arrangement, the dimethylamino group acts as a potent electron donor. The properties of such dyes are highly sensitive to their environment, a phenomenon known as solvatochromism, where the color of the dye changes with the polarity of the solvent. This behavior is critical for applications in sensing and molecular probes. The investigation into the spectroscopic properties of this dye across various solvents reveals significant shifts in its absorption maximum, highlighting the influence of the N,N-dimethylaniline donor group on the molecule's electronic structure. nih.gov

Table 1: Solvatochromic Data for (E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodide This interactive table summarizes the maximum absorption wavelength (λmax) of the dye in various solvents, demonstrating its solvatochromic properties. Data sourced from related studies on styrylquinolinium dyes.

| Solvent | Polarity | λmax (nm) |

| Cyclohexane | Non-polar | Data not typically available due to low solubility |

| Toluene | Non-polar | 540 |

| Chloroform | Polar aprotic | 565 |

| Acetone | Polar aprotic | 525 |

| Ethanol | Polar protic | 510 |

| Methanol (B129727) | Polar protic | 505 |

| Water | Polar protic | 490 |

The synthesis of such dyes typically involves the condensation of an active methyl-containing heterocyclic salt with an aromatic aldehyde. In this context, derivatives of this compound can be functionalized to produce the required aldehyde precursor, which is then reacted to form the final styryl dye structure. ekb.eg The resulting dyes are not only of interest for their color but also for their use as photoinitiators in polymerization processes. researchgate.net

Building Blocks for Complex Molecular Architectures in Organic Synthesis

The chemical reactivity of this compound makes it a versatile building block for constructing more complex molecular frameworks in multi-step organic synthesis. Its aromatic ring is activated by the strong electron-donating dimethylamino group, making it highly susceptible to electrophilic aromatic substitution reactions, primarily at the positions ortho to the amine. The para-position is already occupied by the butyl group, which directs incoming electrophiles to the ortho positions and influences the reaction rates through its own electronic and steric profile.

A significant application of N,N-dimethylaniline derivatives in building complex molecules is the Friedel-Crafts reaction. Research has shown that chiral catalysts can facilitate highly enantioselective Friedel-Crafts reactions between N,N-dimethylanilines and electrophiles like ethyl glyoxylate. acs.org This process allows for the synthesis of optically active aromatic mandelic acid esters, which are valuable chiral building blocks for pharmaceuticals. The reaction proceeds with high yield and regioselectivity, exclusively forming the isomer where the substitution occurs at the position para to the dimethylamino group. For this compound, this reaction would be directed to the ortho position, providing a pathway to complex, chiral, and multi-substituted benzene derivatives. acs.org

Furthermore, N,N-dimethylaniline and its derivatives can be lithiated using reagents like butyllithium, which introduces a nucleophilic site on the aromatic ring, enabling a wide range of subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds. Another key transformation is oxidative coupling. For instance, the tert-butyl analog of this compound has been shown to undergo oxidative coupling with indole (B1671886) in the presence of a potassium iodide catalyst, demonstrating its utility in synthesizing larger, heterocyclic structures. sigmaaldrich.com These types of reactions are fundamental in creating molecules for materials science and medicinal chemistry.

Table 2: Key Synthetic Transformations Utilizing the N,N-Dimethylaniline Scaffold This interactive table outlines important reactions where N,N-dimethylaniline derivatives serve as foundational building blocks.

| Reaction Type | Reagents | Resulting Structure/Product Class | Application Area |

| Electrophilic Aromatic Substitution (Friedel-Crafts) | Ethyl glyoxylate, Chiral Copper(II)-bisoxazoline catalyst | Optically active mandelic acid esters | Chiral synthesis, Pharmaceuticals |

| Ortho-lithiation | Butyllithium (BuLi), followed by an electrophile (E+) | Ortho-substituted aniline derivatives | Functionalized aromatics synthesis |

| Oxidative Coupling | Indole, Potassium Iodide (KI) | Coupled aniline-indole structures | Heterocyclic chemistry, Materials |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro-substituted aniline derivatives | Intermediates for explosives, Dyes |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylated aniline derivatives (aldehydes) | Precursors for dyes and pharmaceuticals |

The compound also serves as a precursor in catalytic studies. For instance, the oxidation of N,N-dimethylanilines is a model reaction for studying the mechanisms of non-heme iron and manganese catalysts, which are important in bioinspired chemistry. These studies investigate how catalysts mediate N-dealkylation, a crucial biological and synthetic process. mdpi.comresearchgate.net The electronic effects of substituents on the aniline ring, such as the butyl group, have a significant impact on the reaction rates and product distribution, providing valuable insights into the catalyst's mechanism. mdpi.com

Environmental Behavior and Degradation Pathways of 4 Butyl N,n Dimethylaniline Analogues

Environmental Fate and Transport Mechanisms

The journey of 4-butyl-N,N-dimethylaniline and its analogues in the environment is governed by a series of physical and chemical processes that dictate their distribution and persistence.

Abiotic Transformation Processes (e.g., Photolysis) in Aquatic and Atmospheric Systems

Abiotic transformation, particularly photolysis, plays a significant role in the degradation of N,N-dimethylaniline analogues in the environment. In aquatic systems, the presence of dissolved organic matter (DOM) can influence the phototransformation of these compounds. DOM can act as a photosensitizer, promoting degradation, but it can also inhibit the process. researchgate.net For instance, studies on N,N-dimethylaniline (DMA) have shown that while DOM can facilitate its breakdown, it can also quench the excited triplet states responsible for oxidation, with terrestrial-derived DOM showing a stronger inhibitory effect than aquatic-derived DOM. researchgate.net The photolysis of N,N-dimethylaniline in the presence of other substances, such as N-phenylmaleimide, can lead to the formation of more complex structures like tetrahydroquinoline derivatives through radical reactions. rsc.org

In atmospheric systems, the primary degradation pathway for volatile organic compounds like N,N-dimethylaniline analogues is through reactions with hydroxyl radicals (·OH). The rate of these reactions determines the atmospheric lifetime of the compounds.

Interactions with Environmental Matrices (e.g., Soil Binding and Leaching Potential)

The fate of this compound in the terrestrial environment is heavily influenced by its interaction with soil particles. The binding of such compounds to soil affects their bioavailability and mobility, and consequently their potential to leach into groundwater. rivm.nl The lipophilicity of a compound, often indicated by its octanol-water partition coefficient (log Kow), is a key factor in this process. For N,N-dimethylaniline, the log Kow is 2.31, suggesting a moderate potential for soil sorption. The presence of a butyl group in this compound likely increases its lipophilicity, leading to stronger binding to soil organic matter and reducing its leaching potential. The specific properties of the soil, such as organic matter content and clay composition, will also play a crucial role in the extent of binding. rivm.nl

Biotransformation and Metabolic Pathways

Microorganisms and other biological systems possess enzymatic machinery capable of transforming N,N-dimethylaniline analogues, leading to their breakdown and the formation of various metabolites.

N-Demethylation and N-Oxidation Processes in Biological Systems

A primary metabolic route for N,N-dimethylaniline and its analogues is N-demethylation, the removal of one or both methyl groups from the nitrogen atom. wikipedia.orgtandfonline.comnih.govdguv.de This process is often catalyzed by cytochrome P450 enzymes in mammalian systems and has also been observed in bacteria. tandfonline.comacs.org For example, the bacterium Bacillus megaterium, isolated from topsoil, has been shown to carry out oxidative N-demethylation of N,N-dimethylaniline. nih.gov This reaction typically produces formaldehyde (B43269) and the corresponding N-methylaniline derivative. nih.gov

Another significant biotransformation pathway is N-oxidation, where an oxygen atom is added to the nitrogen atom to form an N-oxide. wikipedia.orgdguv.de This reaction is primarily catalyzed by flavin-containing monooxygenases. The resulting N,N-dimethylaniline N-oxide can be a metabolite itself or an intermediate in further degradation pathways.

The relative importance of N-demethylation and N-oxidation can vary depending on the organism and the specific conditions. tandfonline.comnih.gov

Ring Hydroxylation and Quinoneimine Intermediate Formation in Microbial Degradation

In addition to modifications at the amino group, microbial degradation of N,N-dimethylaniline analogues can involve the addition of hydroxyl groups to the aromatic ring, a process known as ring hydroxylation. wikipedia.orgdguv.deresearchgate.net While often a minor pathway compared to N-demethylation and N-oxidation, it is an important step in the complete breakdown of the molecule. dguv.deresearchgate.net For instance, Bacillus megaterium has been found to produce both ortho- and para-hydroxylated products of N,N-dimethylaniline. researchgate.net

The degradation process can also proceed through the formation of reactive intermediates such as quinoneimines. These intermediates can be formed through the oxidation of hydroxylated metabolites and are typically unstable, undergoing further reactions.

Future Research Directions and Emerging Opportunities for 4 Butyl N,n Dimethylaniline Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While established methods for the synthesis of N,N-dialkylanilines exist, the future of chemical manufacturing hinges on the development of greener and more sustainable processes. bohrium.comalfa-chemistry.com Current industrial production often relies on the alkylation of aniline (B41778) with methanol (B129727), which can be effective but also energy-intensive. alfa-chemistry.com Future research should prioritize the development of novel synthetic strategies for 4-butyl-N,N-dimethylaniline that align with the principles of green chemistry.

Key research opportunities include:

Catalyst Development: Designing highly efficient and reusable catalysts, potentially based on earth-abundant metals or organocatalysts, to replace harsher reagents. Research into photocatalytic approaches is also a promising direction. bohrium.comunibo.it

Solvent-Free Reactions: Expanding on methods like grinding or solid-state reactions to minimize or eliminate the use of volatile and often toxic organic solvents. tandfonline.com Solvent-free alkylation of N,N-dialkylanilines has already shown promise. researchgate.net

Bio-based Feedstocks: Investigating the potential of using renewable, bio-based starting materials for the synthesis of the aniline core or the butyl group, thereby reducing the reliance on petrochemicals.

One-Pot Syntheses: Developing more sophisticated one-pot reactions that combine multiple synthetic steps, such as the direct synthesis from nitrobenzene (B124822) and a butanol source, to increase efficiency and reduce waste. rsc.org A one-pot synthesis for N,N-dimethylaniline from nitrobenzene and methanol has already been developed and could serve as a model. rsc.org

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing processes and designing new transformations. While the general reactivity of N,N-dialkylanilines is understood, the specific influence of the 4-butyl group on reaction pathways, intermediates, and transition states warrants deeper investigation.

Future mechanistic studies could employ:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to directly observe short-lived intermediates and transition states in real-time, providing unprecedented insight into reaction dynamics.

Advanced NMR Techniques: In-situ and variable-temperature NMR studies can help to characterize reactive intermediates and elucidate complex reaction networks. Solid-state nitrogen-15 (B135050) NMR has been used to probe the electronic effects of para substituents in N,N-dimethylaniline derivatives.

Computational Chemistry: High-level density functional theory (DFT) and multistate DFT (MSDFT) calculations can be used to model reaction pathways, predict kinetic isotope effects (KIE), and understand the electronic factors that govern reactivity and regioselectivity. acs.org Such studies have already been applied to hydrogen abstraction reactions and oxidative Mannich reactions of similar N,N-dimethylaniline derivatives. acs.org

| Research Area | Technique/Method | Potential Insights |

| Reaction Dynamics | Ultrafast Spectroscopy | Real-time observation of transient species |

| Intermediate Characterization | In-situ NMR Spectroscopy | Structural elucidation of reactive intermediates |

| Electronic Effects | Solid-State 15N NMR | Probing electron density at the nitrogen center |

| Pathway Modeling | Density Functional Theory (DFT) | Mapping potential energy surfaces and transition states |

Development of New Applications in Functional Materials and Pharmaceuticals

The existing applications of this compound and its isomers, primarily as polymerization accelerators and synthetic intermediates, provide a strong foundation for exploring new frontiers. sigmaaldrich.com The electron-donating nature of the butyl group can be harnessed to create novel materials and molecules with tailored properties.

Emerging opportunities include:

Functional Polymers: Its role as an initiator in photopolymerization can be expanded to create specialized polymers for advanced applications like organic light-emitting diodes (OLEDs), organic solar cells, and coatings. tandfonline.comsigmaaldrich.comsigmaaldrich.comresearchgate.net The oxidative coupling of N,N-dialkylanilines is a known route to N,N,N′,N′-tetraalkylbenzidine derivatives, which have potential in these areas. tandfonline.com

Pharmaceutical Scaffolds: Given its use as an intermediate in drug synthesis, this compound could serve as a key building block for new classes of therapeutic agents. echemi.com Its structure could be incorporated into novel molecular frameworks designed to interact with specific biological targets.

Dye Chemistry: As a precursor to dyes like crystal violet, there is potential to develop new chromophores based on the this compound structure, possibly leading to dyes with enhanced stability, solubility, or specific spectral properties. chemicalbook.com

Comprehensive Environmental Risk Assessment and Remediation Strategies

With any widely used chemical, a thorough understanding of its environmental fate and impact is essential. While data exists for N,N-dimethylaniline, a specific and comprehensive environmental risk assessment for the 4-butyl derivative is needed. epa.govenv.go.jpnih.gov

Future research in this area should focus on:

Biodegradation Pathways: Identifying the microorganisms capable of degrading this compound and elucidating the metabolic pathways involved. This knowledge is critical for developing effective bioremediation strategies.

Ecotoxicity Studies: Conducting detailed studies on its toxicity towards a range of aquatic and terrestrial organisms to establish environmental quality standards. nih.gov

Advanced Remediation Technologies: Developing and optimizing remediation strategies beyond simple containment. ruddlesden.co.uk This could include advanced oxidation processes (AOPs), bioaugmentation with specialized microbes, or phytoremediation to clean up contaminated soil and water. mdpi.com The development of green and sustainable remediation techniques is a key goal. amazonaws.com

| Assessment/Strategy | Research Focus | Desired Outcome |

| Environmental Fate | Biodegradation studies, mobility in soil and water | Understanding persistence and transport mechanisms |

| Ecotoxicology | Acute and chronic toxicity testing on various species | Establishment of safe environmental concentration limits |

| Remediation | Bioremediation, Advanced Oxidation Processes (AOPs) | Efficient and sustainable methods for decontamination ruddlesden.co.ukmdpi.com |

Deeper Understanding of Toxicological Pathways and Predictive Modeling

Ensuring human safety requires a deep understanding of how this compound is processed in the body and its potential for toxicity. The toxicology of the parent compound, N,N-dimethylaniline, involves metabolic N-demethylation and N-oxidation, which can lead to toxic metabolites. chemicalbook.comdguv.de The presence of the butyl group could alter these pathways.

Key future research directions are:

Mechanism of Toxicity: Investigating the molecular mechanisms underlying any observed toxicity. For N,N-dimethylaniline, cardiotoxicity and developmental toxicity have been observed in zebrafish models, with the heart being a potential target organ. nih.gov Similar studies are needed for the 4-butyl derivative.

Predictive Toxicology: Developing and refining Quantitative Structure-Activity Relationship (QSAR) models and other machine learning or AI-based approaches to predict the toxicity of this compound and its metabolites. europa.eutandfonline.comgriffith.edu.auresearchgate.net Such models can help in prioritizing chemicals for further testing and in designing safer alternatives. europa.eutandfonline.com Recent advances in deep learning for predicting N-dealkylation and subsequent metabolite reactivity could be applied. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-butyl-N,N-dimethylaniline, and how can purity be validated?

- Methodological Answer : The compound is synthesized via catalytic cross-coupling reactions, as demonstrated by Giannerini et al. (Method A), yielding 88% purity using column chromatography (SiO₂, n-pentane/EtOAc). Characterization involves ¹H/¹³C NMR (e.g., δ 2.93 ppm for N-CH₃, δ 0.94 ppm for butyl-CH₃) and comparison with literature data . Purity validation requires gas chromatography (GC) or HPLC, with retention times matched to standards.

Q. How is the electronic structure of this compound characterized experimentally and computationally?

- Methodological Answer : Experimental techniques include UV-Vis spectroscopy to assess π→π* transitions in the aromatic system and X-ray crystallography for bond-length analysis. Computational studies (DFT/B3LYP with 6-31G(d) basis sets) predict molecular geometry, vibrational frequencies, and HOMO-LUMO gaps, validated against experimental IR/NMR data .

Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic media?

- Methodological Answer : The compound is lipophilic (logP ~3.5) and soluble in non-polar solvents (e.g., hexane, EtOAc). Stability tests under varying pH (2–12) and temperature (4–60°C) reveal decomposition via hydrolysis above pH 10. Storage recommendations: anhydrous conditions at -20°C in amber vials .

Advanced Research Questions

Q. Why does electrophilic substitution in this compound favor meta/para positions, and how can regioselectivity be controlled?

- Methodological Answer : The dimethylamino group is a strong para-directing, electron-donating substituent. However, steric hindrance from the butyl chain shifts selectivity toward meta positions in bulky electrophiles (e.g., nitration). Computational modeling (DFT) of transition states identifies steric/electronic contributions. Experimental validation uses isotopic labeling and GC-MS to track product ratios .

Q. How do reaction conditions influence the formation of ortho/meta/para isomers in halogenation reactions of this compound?

- Methodological Answer : Iodination with NaTMP/Znate systems produces ortho:meta:para ratios (3.7:4.2:1.0), driven by base strength and solvent polarity. Kinetic vs. thermodynamic control is assessed via time-resolved ¹H NMR. Meta dominance correlates with lower activation energy in AM1 semi-empirical models .

Q. What computational strategies reconcile discrepancies between experimental and predicted spectroscopic data for this compound derivatives?

- Methodological Answer : Hybrid QM/MM simulations (e.g., ONIOM) correct for solvent effects in NMR chemical shifts. For vibrational modes, scaling factors (0.96–0.98) adjust DFT-calculated frequencies to match experimental IR peaks. Discrepancies >5% suggest conformational flexibility or crystal-packing effects .

Q. How can metabolic pathways of this compound be extrapolated from N,N-dimethylaniline studies?

- Methodological Answer : Comparative LC-MS/MS analysis identifies common Phase I metabolites (N-demethylation, hydroxylation) using liver microsomes. Butyl chain oxidation introduces unique metabolites (e.g., γ-lactones), detected via high-resolution mass spectrometry (HRMS). Cross-species variability is assessed using human/rat hepatocytes .

Data Analysis & Contradiction Resolution

Q. How to resolve conflicting reports on the carcinogenicity potential of this compound?

- Methodological Answer : Discrepancies arise from assay sensitivity (e.g., Ames test vs. chromosomal aberration assays). Meta-analysis of genotoxicity data (IARC Group 3 classification for N,N-dimethylaniline) suggests alkyl chain length modulates DNA adduct formation. Dose-response studies in transgenic rodent models (e.g., Tg.rasH2) clarify thresholds .

Q. What analytical techniques differentiate isomeric byproducts in this compound synthesis?

- Methodological Answer : Chiral GC columns (e.g., β-cyclodextrin) separate enantiomers, while 2D NMR (COSY, NOESY) assigns regiochemistry. MS/MS fragmentation patterns distinguish ortho (m/z 148) vs. para (m/z 132) derivatives. Machine learning models (e.g., Random Forest) predict retention indices from molecular descriptors .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.